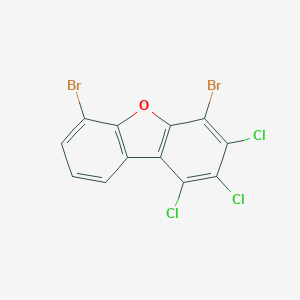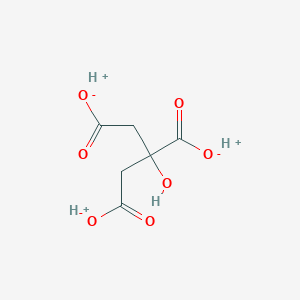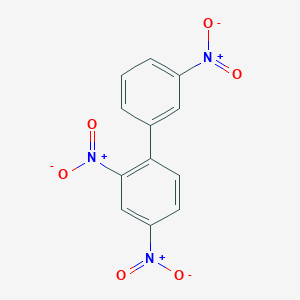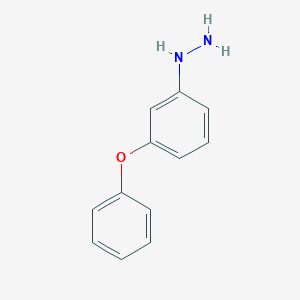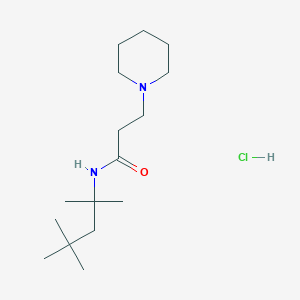
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is also known as 2,5-dimethyl-1-phenethyl-1H-pyrrole or DPP. This compound has attracted significant attention from the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is not fully understood. However, it is believed to act through several pathways, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the activation of antioxidant enzymes.
Biochemische Und Physiologische Effekte
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and protect against oxidative stress. The compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is its versatility in the laboratory. It can be easily synthesized using various methods and has been extensively studied for its potential applications in medicine and pharmacology. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another direction for research is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties could be further explored for potential applications in the treatment of other diseases such as cardiovascular disease and diabetes.
In conclusion, 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a versatile compound with potential applications in various fields such as medicine, pharmacology, and material science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in different areas.
Synthesemethoden
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole can be synthesized using several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a nitroalkene, followed by reduction of the nitro group to an amine using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound also shows promise as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
107112-45-8 |
|---|---|
Produktname |
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole |
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(1-phenylethyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-11-9-10-12(2)15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3 |
InChI-Schlüssel |
QAWXOZABZNDGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




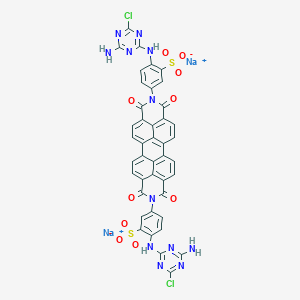
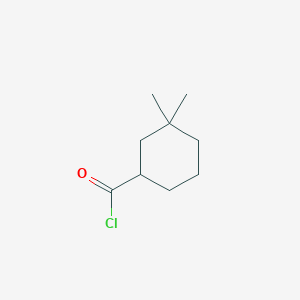
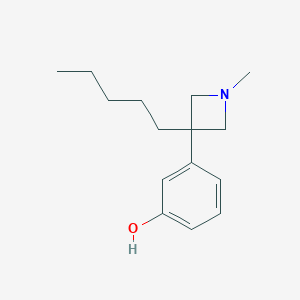
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
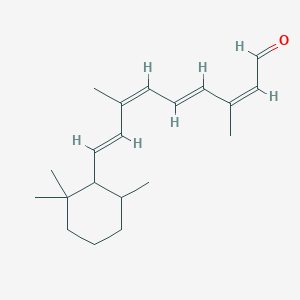
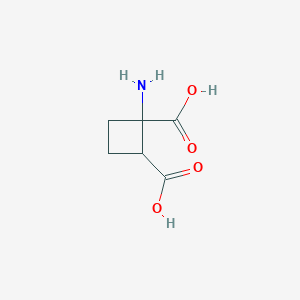
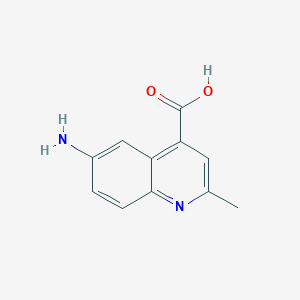
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
